1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole
Description
1-[2,4-Dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole is a halogenated pyrrole derivative featuring a phenyl ring substituted with two chlorine atoms at the 2- and 4-positions and a trifluoromethyl group at the 6-position. This structure confers unique electronic and steric properties, making it a candidate for applications in agrochemicals, pharmaceuticals, or materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atoms may influence reactivity and binding interactions.
Properties
IUPAC Name |
1-[2,4-dichloro-6-(trifluoromethyl)phenyl]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2F3N/c12-7-5-8(11(14,15)16)10(9(13)6-7)17-3-1-2-4-17/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJADPOYOMFBOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen-Displacement Reactions
A key route involves substituting a halogen atom (e.g., chlorine or fluorine) on the benzene ring with a pyrrolide anion. The reaction typically requires a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, combined with a base like potassium carbonate to generate the pyrrolide nucleophile. For example:
$$
\text{C}6\text{Cl}2(\text{CF}3)\text{X} + \text{Pyrrolide}^- \rightarrow \text{C}6\text{Cl}2(\text{CF}3)\text{-Pyrrole} + \text{X}^-
$$
Here, X denotes a leaving group (e.g., nitro, chloride). The reaction proceeds at elevated temperatures (80–120°C) over 12–24 hours, with yields influenced by the leaving group’s aptitude. Chloride displacement is less favorable due to its poor leaving ability, necessitating activating agents such as copper(I) iodide to facilitate the substitution.
Copper-Mediated Coupling
Copper catalysts enhance the efficiency of NAS by stabilizing transition states. A method adapted from patent WO2019097306A2 employs Cu(I) salts (e.g., CuI) in nitrile solvents like acetonitrile to mediate the coupling of pyrrolide anions with 2,6-dichloro-4-trifluoromethylphenyl halides. This approach achieves yields exceeding 85% under reflux conditions, with the nitrile solvent stabilizing reactive intermediates.
Transition Metal-Catalyzed Cross-Couplings
Transition metal catalysis offers regioselective and mild conditions for constructing the C–N bond between the pyrrole and aryl groups.
Ullmann-Type Coupling
Ullmann reactions using copper catalysts enable the coupling of aryl halides with nitrogen nucleophiles. For 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole, the reaction between 2,6-dichloro-4-trifluoromethyliodobenzene and pyrrole in the presence of CuI and a diamine ligand (e.g., 1,10-phenanthroline) achieves moderate yields (60–70%). Key parameters include:
- Temperature : 100–120°C
- Solvent : Toluene or DMSO
- Base : Cs$$2$$CO$$3$$
Buchwald-Hartwig Amination
Palladium-catalyzed amination provides an alternative route, particularly for aryl bromides or chlorides. Using Pd(OAc)$$_2$$ with Xantphos as a ligand, the coupling of 2,6-dichloro-4-trifluoromethylbromobenzene with pyrrole proceeds at 80°C in dioxane, yielding 65–75% of the target compound. This method minimizes side reactions but requires stringent exclusion of moisture and oxygen.
Cyclization Approaches
Constructing the pyrrole ring after aryl functionalization circumvents challenges associated with direct coupling.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr reaction involves cyclizing a 1,4-diketone with an amine. Adapting this method, 2,6-dichloro-4-trifluoromethylacetophenone is converted to a diketone intermediate, which reacts with ammonium acetate under acidic conditions to form the pyrrole ring:
$$
\text{RCOCH}2\text{COAr} + \text{NH}4\text{OAc} \xrightarrow{\text{HCl}} \text{Pyrrole-Ar}
$$
Yields for this route are modest (50–60%) due to competing side reactions, necessitating chromatographic purification.
Halogenation and Functional Group Interconversion
Post-functionalization of pre-coupled intermediates offers flexibility.
Trifluoromethylation
Introducing the trifluoromethyl group via Umemoto or Ruppert-Prakash reagents after pyrrole coupling is challenging due to the compound’s sensitivity. Instead, starting with a trifluoromethylated aryl halide is preferred.
Chlorination
Electrophilic chlorination using Cl$$2$$ or SO$$2$$Cl$$_2$$ on a pre-coupled intermediate (e.g., 1-[4-trifluoromethylphenyl]-1H-pyrrole) achieves dichlorination at the 2- and 6-positions. This method requires careful control of stoichiometry to avoid over-chlorination.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| NAS with CuI | CuI, K$$2$$CO$$3$$, acetonitrile, 110°C | 85% | High yield, scalable | Requires activated aryl halides |
| Ullmann Coupling | CuI, 1,10-phenanthroline, toluene, 120°C | 70% | Tolerant of electron-deficient arenes | Long reaction times |
| Buchwald-Hartwig | Pd(OAc)$$_2$$, Xantphos, dioxane, 80°C | 75% | Mild conditions, regioselective | Sensitive to oxygen, costly catalysts |
| Paal-Knorr Cyclization | NH$$_4$$OAc, HCl, ethanol, reflux | 55% | Simple reagents | Low yield, purification challenges |
Chemical Reactions Analysis
Electrophilic Substitution on the Pyrrole Ring
The pyrrole ring undergoes electrophilic substitution at the α-positions (C2 and C5) due to its electron-rich nature. Key reactions include:
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces a formyl group at the α-position of the pyrrole ring. For example:
-
Reagents : POCl₃ in DMF generates the Vilsmeier reagent.
-
Product : 1-[2,4-Dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde (yield: 75–90%) .
Mechanism :
-
Formation of the electrophilic chloroiminium ion from DMF and POCl₃.
-
Electrophilic attack at the α-position of the pyrrole ring.
Nitration and Halogenation
While direct nitration or halogenation of this specific compound is not explicitly documented, analogous pyrroles undergo nitration at C3 or C4 under mild conditions (e.g., HNO₃/AcOH). The trifluoromethyl and dichloro groups on the phenyl ring may sterically hinder substitution at certain positions .
1,3-Dipolar Cycloaddition
The phenyl-substituted pyrrole can participate in regioselective cycloaddition reactions when functionalized with azide groups. For example:
| Reaction Component | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| (2-Azidophenyl)-pyrrole + Terminal Alkyne | CuI, DIPEA, 25°C, 16h | 1,4-Disubstituted Triazole Derivatives | 75–92% |
Mechanism :
-
Cu(I) acetylide formation from the terminal alkyne.
-
Cycloaddition with the azide to form a 1,4-disubstituted triazole .
Nucleophilic Aromatic Substitution on the Phenyl Ring
The chlorine atoms on the phenyl ring undergo substitution under specific conditions:
Displacement with Thiols or Amines
-
Reagents : Diethyl disulfide or bis(trifluoromethyl) disulfide with sulfuryl chloride .
-
Conditions : Nitrile solvents (e.g., acetonitrile), inert atmosphere (N₂), <1 minute reaction time .
Example :
Cross-Coupling Reactions
The chlorine atoms on the phenyl ring participate in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
-
Reagents : Arylboronic acid, Pd(PPh₃)₄, K₂CO₃.
Example :
Oxidation of the Pyrrole Ring
Pyrroles are prone to oxidative ring-opening. For example, oxidation with mCPBA yields γ-lactam derivatives, though this reaction is not explicitly reported for this compound.
Reduction of the CF₃ Group
The trifluoromethyl group is generally resistant to reduction, but specialized conditions (e.g., H₂/Pd-C in acidic media) may partially reduce it to CH₂F .
Thermal and Photochemical Reactions
The compound exhibits stability under ambient conditions but may undergo photochemical C-Cl bond cleavage under UV light, forming radical intermediates.
Scientific Research Applications
Organic Synthesis
1-[2,4-Dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole serves as an important intermediate in the synthesis of complex organic molecules. It is particularly valuable in the creation of heterocyclic compounds and pharmaceuticals. The compound's unique structure allows for various chemical modifications that can lead to the development of new materials and drugs.
Biological Research
The compound has shown potential in biological applications, particularly as a precursor for bioactive molecules. Its derivatives are investigated for their therapeutic effects, including:
- Insecticidal Activity : Similar compounds have been reported to target GABA-gated chloride channels, leading to insecticidal properties. These compounds disrupt neurotransmission in insects, resulting in effective pest control strategies .
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens, making them candidates for developing new antibiotics .
Medicinal Chemistry
In medicinal chemistry, 1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole is utilized in synthesizing drugs targeting specific biological pathways. Notable applications include:
- Antitumor Activity : Compounds derived from pyrrole structures have demonstrated moderate anti-tumor properties against human cancer cell lines such as HCT116 (colon), MCF7 (breast), and HEPG2 (liver) .
- Antidiabetic Activity : Certain derivatives have been evaluated for antihyperglycemic effects, showing promise in managing blood sugar levels .
Case Study 1: Synthesis of Antimicrobial Agents
A study focused on synthesizing a series of novel pyrrole derivatives using 1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole as a starting material. The synthesized compounds were tested for antimicrobial activity against various strains of bacteria and fungi. Results indicated significant inhibition zones compared to control groups, highlighting the compound's potential as a scaffold for developing new antimicrobial agents .
Case Study 2: Development of Insecticides
Research explored the insecticidal properties of derivatives synthesized from 1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole. These compounds were tested against common agricultural pests. The findings showed that certain derivatives effectively disrupted GABAergic signaling in insects, leading to high mortality rates compared to untreated controls .
Mechanism of Action
The mechanism of action of 1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a non-specific metabolic inhibitor, affecting energy production in cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole with structurally related pyrrole derivatives, focusing on substituent effects, reactivity, and applications.
Substituent Effects and Electronic Properties
Reactivity and Functionalization
- Bromination : Unlike 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole derivatives, which undergo regioselective bromination at Cα’ or Cβ’ positions, the dichloro-trifluoromethyl substitution in the target compound may sterically block certain positions, altering reaction pathways .
Biological Activity
1-[2,4-Dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 280.07 g/mol. The presence of a pyrrole ring along with dichlorinated and trifluoromethylated phenyl groups contributes to its distinctive chemical behavior and enhances its interaction with biological targets due to increased lipophilicity and electronic properties .
Biological Activity Overview
Research into the biological activity of 1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole has revealed several promising applications:
- Antimicrobial Activity : Studies suggest that pyrrole derivatives exhibit significant antibacterial properties. For instance, related compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values lower than standard antibiotics like vancomycin .
- Antitumor Potential : Pyrrole-containing compounds have been investigated for their antitumor activities. Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer agents .
Antibacterial Activity
A detailed study on pyrrole derivatives indicated that compounds similar to 1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole exhibited potent antibacterial effects. For example, one derivative showed an MIC of 8 ng/mL against MRSE, significantly outperforming traditional antibiotics .
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 1-[2,4-Dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole | TBD | MRSA |
| Pyrrole Benzamide Derivative | 3.125 | Staphylococcus aureus |
| Control (Vancomycin) | 0.5–1 | Staphylococcus aureus |
Antitumor Activity
In vitro studies have shown that certain pyrrole derivatives can inhibit the growth of cancer cells. For instance, one study reported that a pyrrole derivative exhibited an IC50 value of 5 µM against Mycobacterium tuberculosis H37Ra, suggesting its potential as an antituberculosis agent .
The mechanisms by which 1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or cellular pathways involved in bacterial cell wall synthesis or tumor cell proliferation.
Q & A
Q. What are the common synthetic routes for preparing 1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole and its structural analogs?
- Methodological Answer : Synthesis typically involves palladium-catalyzed coupling reactions or nucleophilic substitution. For example:
- Cross-coupling : Use aryl halides (e.g., 2,4-dichloro-6-trifluoromethylphenyl bromide) with pyrrole derivatives under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .
- Cyclization : Gold-catalyzed or NaH-mediated cyclization of propargyl-substituted intermediates to form the pyrrole ring .
- Stepwise functionalization : Introduce substituents post-pyrrole ring formation via electrophilic aromatic substitution (e.g., chlorination or trifluoromethylation) .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ ~6.0–7.5 ppm) and substituent-specific signals (e.g., CF₃ at δ ~110–120 ppm in ¹⁹F NMR). Compare with literature data for analogs like 1-(4-nitrophenyl)pyrrole .
- X-ray crystallography : Resolve crystal packing and substituent effects on bond angles (e.g., dihedral angles between pyrrole and aryl groups) .
- IR spectroscopy : Identify C-Cl (600–800 cm⁻¹) and C-F (1100–1300 cm⁻¹) stretching modes .
Q. What biological activities have been reported for structurally similar pyrrole derivatives, and how can these guide bioassay design?
- Methodological Answer :
- Antimicrobial activity : Test against Gram-positive/negative bacteria using MIC assays. For example, analogs with electron-withdrawing groups (e.g., -NO₂, -CF₃) show enhanced activity due to membrane disruption .
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Correlate substituent effects (e.g., chloro vs. trifluoromethyl) with apoptosis induction .
- Enzyme inhibition : Evaluate interactions with cytochrome P450 or kinases via fluorescence quenching or molecular docking .
Advanced Research Questions
Q. What computational methods are employed to predict reaction pathways and thermodynamic parameters for hydrogenation or substitution reactions in such pyrrole derivatives?
- Methodological Answer :
- DFT calculations : Optimize geometries at B3LYP/6-311G(d,p) level to compute reaction enthalpies (e.g., H-atom addition to pyrrole C2 vs. C3 positions) and barrier heights .
- Molecular dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics for substitution reactions .
- QSAR modeling : Relate substituent electronic parameters (Hammett σ) to reactivity trends (e.g., regioselectivity in electrophilic substitution) .
Q. How do variations in substituent positions (e.g., dichloro vs. trifluoromethyl groups) influence the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Electronic effects : Use Hammett plots to correlate substituent σ values with reaction rates (e.g., -CF₃ increases electrophilicity, enhancing nucleophilic attack) .
- Steric effects : Compare X-ray structures of analogs to assess steric hindrance (e.g., ortho-chloro groups reduce π-π stacking in protein binding) .
- Biological target docking : Perform AutoDock/Vina simulations to map substituent interactions with active sites (e.g., hydrophobic pockets accommodating -CF₃ groups) .
Q. What strategies can resolve contradictions in reported data, such as discrepancies in NMR chemical shifts or reaction yields?
- Methodological Answer :
- Standardized protocols : Replicate synthesis under inert conditions (N₂/Ar) to minimize oxidation side products affecting NMR purity .
- Isotopic labeling : Use ¹⁵N-labeled pyrrole derivatives to resolve overlapping signals in complex spectra .
- Cross-validation : Compare XRD-derived bond lengths/angles with computational models (e.g., Gaussian) to validate structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
